molecular formula C16H18N2O4S B12112692 4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]- CAS No. 928003-93-4

4-Thiazoleacetic acid, 2-[2-[(4-ethoxyphenyl)amino]-1-methyl-2-oxoethyl]-

Cat. No.: B12112692
CAS No.: 928003-93-4
M. Wt: 334.4 g/mol
InChI Key: SJWIGKMLHDGLSI-UHFFFAOYSA-N
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Description

H6N2O2S. It is a white crystalline powder with a molecular weight of 158.18 g/mol. The compound is represented by the following structure:

Nc1nc(CC@H=O)cs1\text{Nc1nc(CC@H=O)cs1} Nc1nc(CC@H=O)cs1

This compound finds applications in various fields due to its unique properties.

Preparation Methods

Synthetic Routes::

    Method 1: One synthetic route involves the reaction of thiazole-4-carboxylic acid with ammonia to form 2-aminothiazol-4-ylacetic acid.

    Method 2: Another approach is the condensation of 2-aminothiazole with chloroacetic acid.

Industrial Production:: The industrial production of 4-thiazoleacetic acid typically employs the second method, which is more efficient and scalable.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions.

    Substitution: It can participate in substitution reactions.

    Reduction: Reduction reactions are also possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

    Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents.

    Reduction: Reducing agents such as sodium borohydride (NaBH).

Major Products::
  • Oxidation: Thiazoleacetic acid derivatives.
  • Substitution: Various substituted thiazoleacetic acids.
  • Reduction: Reduced forms of the compound.

Scientific Research Applications

4-Thiazoleacetic acid has diverse applications:

    Chemistry: Used in the synthesis of novel thiazole-based copolymers.

    Biology: As a building block for designing bioactive molecules.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Employed in electrochemical sensors and catalysts.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

While 4-thiazoleacetic acid shares some features with related compounds, its unique structure sets it apart. Similar compounds include 2-aminothiazole and other thiazole derivatives.

Properties

CAS No.

928003-93-4

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

2-[2-[1-(4-ethoxyanilino)-1-oxopropan-2-yl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C16H18N2O4S/c1-3-22-13-6-4-11(5-7-13)17-15(21)10(2)16-18-12(9-23-16)8-14(19)20/h4-7,9-10H,3,8H2,1-2H3,(H,17,21)(H,19,20)

InChI Key

SJWIGKMLHDGLSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)C2=NC(=CS2)CC(=O)O

Origin of Product

United States

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